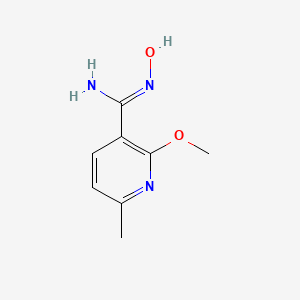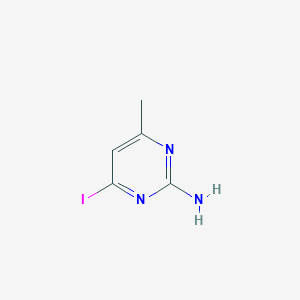
4-Iodo-6-methylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-6-methylpyrimidin-2-amine is an organic compound with the molecular formula C5H6IN3. It belongs to the class of pyrimidine derivatives, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-methylpyrimidin-2-amine typically involves the iodination of 6-methylpyrimidin-2-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 4-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
化学反応の分析
Types of Reactions
4-Iodo-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Major Products Formed
Substitution: Depending on the nucleophile, products can include 4-amino-6-methylpyrimidin-2-amine, 4-thio-6-methylpyrimidin-2-amine, etc.
Oxidation: Products may include 4-iodo-6-methylpyrimidine-2,4-dione.
Reduction: Reduced derivatives such as this compound alcohols.
科学的研究の応用
4-Iodo-6-methylpyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Iodo-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system under study .
類似化合物との比較
Similar Compounds
- 5-Iodo-6-methylpyrimidin-4-amine
- 4-Iodo-5-methylpyrimidin-2-amine
- 4-Iodo-6-ethylpyrimidin-2-amine
Uniqueness
4-Iodo-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its iodine atom at the 4-position and methyl group at the 6-position make it a versatile intermediate for various synthetic applications .
特性
分子式 |
C5H6IN3 |
|---|---|
分子量 |
235.03 g/mol |
IUPAC名 |
4-iodo-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C5H6IN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) |
InChIキー |
MYPBTTKCJIHAFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138064.png)
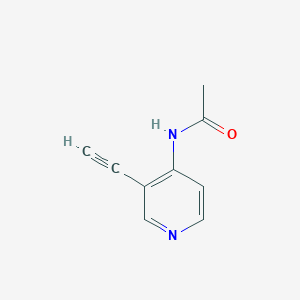

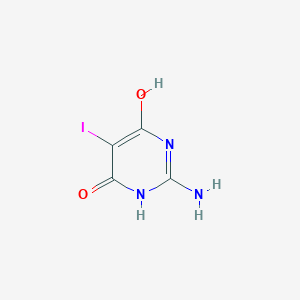
![(5,10-Dioctyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13138099.png)
![3,9-Dichloro-6-(9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13138105.png)
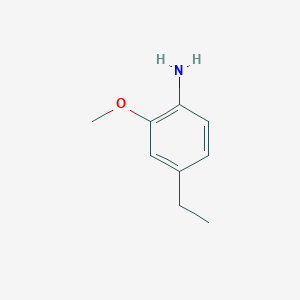

![methyl 4-[(5,5-dimethyl-8-quinolin-3-yl-6H-naphthalene-2-carbonyl)amino]benzoate](/img/structure/B13138128.png)

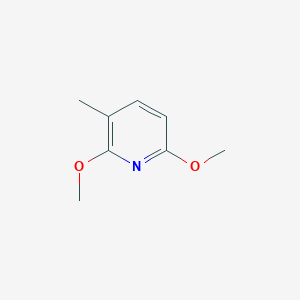
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)

